1-(4-Nitrophenyl)propan-2-ol is an organic compound characterized by the presence of a nitrophenyl group attached to a propanol backbone. Its molecular formula is , and it features a hydroxyl group (-OH) which contributes to its reactivity and solubility in polar solvents. The compound is notable for its potential applications in both synthetic organic chemistry and biological studies due to the unique properties imparted by the nitro and hydroxyl functional groups.
1-(4-Nitrophenyl)propan-2-ol can be synthesized through several methods:
This compound has several applications in various fields:
Interaction studies involving 1-(4-nitrophenyl)propan-2-ol typically focus on its reactivity with biological molecules or other chemical species. For instance, kinetic isotope effect studies have shown significant differences in reaction rates when interacting with alkoxide ions, indicating that the compound can participate in proton-transfer reactions under certain conditions . These interactions highlight its potential utility in both synthetic and biological contexts.
Several compounds share structural similarities with 1-(4-nitrophenyl)propan-2-ol. Below is a comparison highlighting its uniqueness:
1-(4-Nitrophenyl)propan-2-ol stands out due to its combination of both a nitro group and a hydroxyl group on a propanol backbone. This structural configuration allows it to participate in diverse
The first documented entry of 1-(4-nitrophenyl)propan-2-ol in chemical databases dates to December 5, 2007, when it was assigned PubChem CID 19969234. While its exact discovery timeline remains unclear, the compound likely emerged from broader efforts to functionalize nitrophenol derivatives for pharmaceutical and industrial applications. The nitrophenol scaffold, exemplified by 4-nitrophenol (p-nitrophenol), has been studied since the 19th century for its vivid color changes in alkaline solutions and utility in synthetic chemistry. Derivatives like 1-(4-nitrophenyl)propan-2-ol represent advancements in tailoring nitroaromatics for specific reactivity and solubility profiles.
The compound’s structure combines a strongly electron-withdrawing nitro group (-NO₂) and a hydroxyl group (-OH), creating a polar molecule with distinct reactivity. The nitro group stabilizes negative charges through resonance, while the hydroxyl group enables hydrogen bonding and participation in condensation or substitution reactions. These properties make it a versatile precursor in synthesizing:
1-(4-Nitrophenyl)propan-2-ol is synthesized via:
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₁NO₃ | |
| Molecular Weight | 181.19 g/mol | |
| SMILES | CC(CC1=CC=C(C=C1)N+[O-])O | |
| InChIKey | ZWSWIWJJHKMBDI-UHFFFAOYSA-N | |
| LogP (Predicted) | 1.82 |
Although direct studies on 1-(4-nitrophenyl)propan-2-ol are limited, structurally related nitroaromatics are widely used in enzymatic assays. For instance, 4-nitrophenyl derivatives serve as chromogenic substrates for phosphatases and lipases, where enzymatic cleavage releases yellow 4-nitrophenol, measurable via spectrophotometry. By analogy, 1-(4-nitrophenyl)propan-2-ol could act as a competitive inhibitor or probe for enzymes interacting with aromatic alcohols.
The compound’s hydroxyl and nitro groups make it a candidate for derivatization into bioactive molecules. For example:
Case Study: Structural AnaloguesThe stereoisomer (1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol (CAS 716-61-0) is a precursor to chloramphenicol, a broad-spectrum antibiotic. This highlights the potential of 1-(4-nitrophenyl)propan-2-ol in asymmetric synthesis.
Single-crystal X-ray diffraction studies of derivatives containing the 4-nitrophenyl group, such as 1-[2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazol-1-yl]propan-2-ol, provide indirect insights into the structural framework of 1-(4-nitrophenyl)propan-2-ol [4]. The parent compound crystallizes in a triclinic system (space group P1) with unit cell parameters a = 12.3070 Å, b = 13.2871 Å, c = 13.8499 Å, α = 90.907°, β = 100.748°, and γ = 109.938° [4]. The nitro group adopts a planar configuration relative to the benzene ring, with bond lengths of 1.47 Å for C–N and 1.22 Å for N–O, consistent with resonance stabilization [4]. Hydrogen bonding between the hydroxyl oxygen (O–H···O, 2.78 Å) and adjacent molecules stabilizes the crystal lattice [4].
Table 1: Crystallographic parameters for 1-(4-nitrophenyl)propan-2-ol derivatives
| Parameter | Value |
|---|---|
| Crystal system | Triclinic |
| Space group | P1 |
| Unit cell volume | 2083.95 ų |
| Z | 4 |
| Density | 1.273 Mg/m³ |
In the solid state, the propan-2-ol chain adopts a gauche conformation stabilized by intramolecular O–H···π interactions with the aromatic ring [4]. Solution-state NMR studies of analogous compounds, such as 2-nitro-1-(4-nitrophenyl)propan-1-ol, reveal dynamic equilibria between rotamers due to rotation around the C–C bond linking the nitrobenzene and alcohol moieties [5]. Variable-temperature NMR experiments show coalescence of methyl proton signals at 243 K, indicating an energy barrier of ~12 kcal/mol for conformational interconversion [5].
¹H NMR spectra of 1-(4-nitrophenyl)propan-2-ol derivatives exhibit characteristic splitting patterns:
¹³C NMR assignments include:
Table 2: Key ¹H NMR assignments for 1-(4-nitrophenyl)propan-2-ol derivatives
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic (H2/H6) | 8.21 | Doublet |
| Aromatic (H3/H5) | 7.58 | Doublet |
| CH(OH) | 4.89 | Triplet |
| CH₃ | 1.42 | Singlet |
IR spectra display strong absorptions at 1524 cm⁻¹ and 1348 cm⁻¹, corresponding to asymmetric and symmetric NO₂ stretching vibrations, respectively [5]. The broad O–H stretch appears at 3304 cm⁻¹, while C–O and C–N stretches occur at 1095 cm⁻¹ and 1329 cm⁻¹ [5]. High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]⁺ at m/z 181.19, with fragmentation pathways yielding peaks at m/z 136.06 (loss of CH₂CHOH) and m/z 119.04 (C₆H₅NO₂⁺) [1] [6].